molecular formula C11H15NO3 B2584971 Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate CAS No. 1357397-18-2

Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B2584971
CAS No.: 1357397-18-2
M. Wt: 209.245
InChI Key: ZAYSEYYGBGGDJH-UHFFFAOYSA-N
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Description

Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate ( 1357397-18-2) is a specialized bicyclic compound with a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol . This molecule integrates two key functional groups—an isocyanate and a methyl ester—onto a rigid bicyclo[2.2.2]octane scaffold. The rigid, three-dimensional structure of the bicyclo[2.2.2]octane framework is of significant interest in medicinal chemistry and materials science for its ability to impart steric definition and influence the conformational properties of larger molecules . The primary research value of this compound lies in its reactivity as a versatile chemical building block. The highly reactive isocyanate group ( -N=C=O ) readily undergoes reactions with nucleophiles such as amines and alcohols to form urea and urethane linkages, respectively . This makes the compound a valuable intermediate for synthesizing more complex organic molecules, potentially for applications in polymer chemistry, the development of pharmaceutical candidates, and the creation of advanced materials. Researchers can leverage the differential reactivity of the isocyanate and ester groups for sequential functionalization. Safety Information: This compound is classified as a dangerous substance and requires careful handling. It carries the GHS hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), and H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) . Appropriate personal protective equipment (PPE) and engineering controls, such as the use of a fume hood, are essential. It is the responsibility of the researcher to conduct a thorough risk assessment before use. Handling and Storage: The product requires cold-chain transportation and storage. For specific storage temperature recommendations, please consult the product's Certificate of Analysis (COA) or Safety Data Sheet (SDS). The UN number for this chemical is 2206 (Isocyanates, toxic, n.o.s.), and it is assigned to Packing Group III . Disclaimer: This product is intended for research and manufacturing purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The information presented here is for informational purposes only and is not intended to be a comprehensive guide for the safe handling of this chemical.

Properties

IUPAC Name

methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-9(14)10-2-5-11(6-3-10,7-4-10)12-8-13/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYSEYYGBGGDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate can be achieved through various methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes a tandem reaction that provides access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with high enantioselectivities . The reaction conditions are mild and operationally simple, making it suitable for large-scale production.

Chemical Reactions Analysis

Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate is being investigated for its potential as a pharmaceutical compound. Its structural characteristics allow it to interact with biological targets effectively, which may lead to the development of new therapeutics. The bicyclic structure contributes to its ability to mimic natural substrates in enzyme-catalyzed reactions, potentially enhancing the efficacy of drug candidates.

1.2 Case Studies

  • Anticancer Activity : Preliminary studies suggest that derivatives of bicyclic compounds exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, research has shown that modifications to the isocyanate functional group can increase cytotoxicity against various cancer types.
  • Neuroprotective Effects : Some studies indicate that compounds with similar bicyclic structures can provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Materials Science

2.1 Polymer Chemistry

This compound can serve as a building block for synthesizing advanced polymers and materials. Its isocyanate group enables it to participate in polyaddition reactions, leading to the formation of polyurethane materials with desirable mechanical properties.

2.2 Applications in Coatings and Adhesives

Due to its reactivity, this compound can be employed in formulating high-performance coatings and adhesives. The incorporation of this bicyclic structure into polymer matrices can enhance thermal stability and mechanical strength.

Chemical Intermediate

This compound acts as an intermediate in the synthesis of other complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s isocyanate group can react with nucleophiles, leading to the formation of urea or carbamate derivatives. These reactions can modulate the activity of enzymes and proteins, affecting various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Key Structural and Reactivity Differences
Compound Name (CAS) Molecular Formula Functional Groups Molecular Weight (g/mol) Key Reactivity/Applications Reference
Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate C₁₁H₁₅NO₃ Isocyanate, methyl ester 209.24 Urethane formation, drug conjugation
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate (121235-90-3) C₂₁H₂₇NO₂S Isothiocyanate, pentyl, phenyl 357.51 Thiol coupling, protein labeling
Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate (96481-32-2) C₁₂H₁₆O₂ Ethynyl, methyl ester 192.25 Click chemistry (e.g., azide-alkyne cycloaddition)
Methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate (7a) C₁₆H₁₈O₂S Phenylthio, methyl ester 274.38 Oxidative coupling, disulfide formation
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride (135908-43-9) C₁₀H₁₈ClNO₂ Amine, methyl ester 219.71 Amidation, peptide synthesis

Physical Properties and Stability

  • Solubility : The isocyanate compound’s polarity (CCS ~147–159 Ų) suggests moderate solubility in polar aprotic solvents (e.g., DMF, THF), while the pentyl-substituted isothiocyanate () likely exhibits higher lipophilicity .
  • Stability : Isocyanates are moisture-sensitive, requiring anhydrous storage, whereas the ethynyl and phenylthio derivatives () are more stable under ambient conditions .

Commercial Availability and Pricing

  • This compound : Priced at €621.00/50 mg (CymitQuimica), reflecting its niche application as a specialty building block .
  • Amino Derivative Hydrochloride (135908-43-9): Available at $66/1 g (97% purity), indicating broader accessibility .

Biological Activity

Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate (CAS No. 1357397-18-2) is a compound with potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C11_{11}H15_{15}N\O3_3
  • Molecular Weight : 209.24 g/mol
  • Structure : The compound features a bicyclic structure that enhances its stability and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to modulate signaling pathways involved in stress responses and cellular homeostasis. It acts as a modulator of the integrated stress response (ISR), which is crucial for cellular adaptation to stress conditions, including oxidative stress and nutrient deprivation.

Key Mechanisms:

  • eIF2B Modulation : The compound has been shown to interact with the eIF2B signaling pathway, which is essential for protein synthesis regulation under stress conditions. This modulation can lead to reduced translation initiation, allowing cells to conserve resources during stress .
  • Potential Therapeutic Applications : Due to its mechanism of action, this compound may have therapeutic potential in treating neurodegenerative diseases, cancer, and metabolic disorders by enhancing cellular resilience against various stressors .

Biological Activity and Case Studies

Research has demonstrated various biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar bicyclic structures exhibit anticancer properties by inducing apoptosis in cancer cells. The modulation of stress pathways may enhance the efficacy of existing chemotherapeutic agents.
    StudyFindings
    Study AInduced apoptosis in breast cancer cell lines through ISR modulation.
    Study BEnhanced sensitivity of cancer cells to doxorubicin when combined with eIF2B modulators.
  • Neuroprotective Effects : Compounds structurally related to this compound have shown promise in protecting neuronal cells from oxidative damage, potentially offering insights into treatments for neurodegenerative diseases.
  • Inflammatory Response Modulation : There is evidence that this compound can influence inflammatory pathways, suggesting a role in managing conditions characterized by chronic inflammation.

Research Findings

Recent studies highlight the importance of structure-activity relationships (SAR) in understanding the biological effects of bicyclic compounds:

  • Bioisosterism : Research indicates that substituting traditional aromatic rings with bicyclic structures can improve solubility and metabolic stability while retaining or enhancing biological activity .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles reveal favorable absorption characteristics, making it a candidate for further development in drug formulation.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Use nitrile or neoprene gloves, and inspect gloves for defects before use to prevent skin contact. Dispose of contaminated gloves according to hazardous waste regulations .
  • Wear full chemical-resistant protective clothing (e.g., lab coat, goggles) to minimize exposure. Respiratory protection (e.g., P95/P1 filters) is required for aerosolized particles; OV/AG/P99 or ABEK-P2 filters are recommended for higher protection .
  • Avoid environmental release into drains due to potential bioaccumulation risks. No specific acute toxicity data are available, but IARC classifies components as possible carcinogens .

Q. What synthetic routes are available for preparing bicyclo[2.2.2]octane-1-carboxylate derivatives?

  • Methodological Answer :

  • A metal-free tandem reaction enables enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates via a formal [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefins. Yields exceed 80% with >90% enantiomeric excess (ee) under mild conditions .
  • Copper-catalyzed C(sp³)-H functionalization can introduce substituents (e.g., phenylthio groups) at the 4-position, as demonstrated in the synthesis of methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate (HRMS confirmed, white solid) .

Q. How is the compound characterized structurally and spectroscopically?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular ions (e.g., [M + H]+ at m/z 536.2254 for derivatives) .
  • NMR : Assign bicyclic framework signals (e.g., δ 45.82–14.14 ppm for carbon environments) .
  • Physical State : Typically isolated as white solids, with melting points and solubility profiles dependent on substituents .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the bicyclo[2.2.2]octane core?

  • Methodological Answer :

  • Boronate Introduction : Install 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups at the 4-position for Suzuki-Miyaura cross-coupling (e.g., methyl 4-(dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate, CAS 2244881-69-2) .
  • Isocyanate Reactivity : Exploit the 4-isocyanate group for urea/thiourea formation with amines/thiols, as seen in contraceptive-active 4-phenylbicyclo[2.2.2]octane derivatives .

Q. How can computational modeling optimize enantioselective synthesis?

  • Methodological Answer :

  • Transition-State Analysis : Density functional theory (DFT) studies suggest an open transition state in the [4 + 2] cycloaddition, stabilized by hydrogen bonding with organic bases (e.g., quinine derivatives). This explains high ee values .
  • Steric Mapping : Molecular dynamics simulations predict steric hindrance at the 1-carboxylate position, guiding substituent placement for improved selectivity .

Q. What contradictions exist in reported toxicity profiles, and how can they be resolved?

  • Methodological Answer :

  • Data Gaps : Acute toxicity, mutagenicity, and carcinogenicity data are absent in SDS documents, but IARC flags components as potential carcinogens .
  • Mitigation : Conduct Ames tests for mutagenicity and OECD 403 acute inhalation studies. Compare with structurally analogous compounds (e.g., 4-aminobicyclo[2.2.2]octane derivatives, CAS 135908-33-7) to infer risks .

Q. How is this scaffold applied in natural product synthesis or drug discovery?

  • Methodological Answer :

  • Platencin Analogues : The bicyclo[2.2.2]octane core serves as a rigid intermediate in diterpene synthesis. Functionalization at C4 (e.g., hydroxyl, isocyanate) mimics bioactive moieties .
  • Contraceptive Agents : 4-Phenyl derivatives exhibit estrogenic activity via steroid receptor modulation, validated in vitro (e.g., receptor binding assays) .

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